3-(2-Methyloxetan-2-yl)benzaldehyde

Catalog No.
S14170859
CAS No.
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methyloxetan-2-yl)benzaldehyde

Product Name

3-(2-Methyloxetan-2-yl)benzaldehyde

IUPAC Name

3-(2-methyloxetan-2-yl)benzaldehyde

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-11(5-6-13-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3

InChI Key

OJCUFSVMUDDTFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCO1)C2=CC=CC(=C2)C=O

3-(2-Methyloxetan-2-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety and a methyloxetane ring. Its chemical structure consists of a benzene ring attached to a formyl group (–CHO) and a 2-methyloxetane substituent, which significantly influences its chemical properties and potential applications in organic synthesis and medicinal chemistry.

3-(2-Methyloxetan-2-yl)benzaldehyde undergoes several typical reactions associated with aldehydes:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

The carbonyl group in the aldehyde is highly electrophilic, making it susceptible to nucleophilic attacks, which is fundamental to its reactivity in various chemical transformations.

Research into the biological activity of 3-(2-Methyloxetan-2-yl)benzaldehyde indicates potential interactions with various molecular targets, such as enzymes and receptors. The compound's unique structure may contribute to its biological effects, although specific studies detailing its pharmacological properties remain limited. Preliminary investigations suggest that compounds with similar structures may exhibit significant biological activities, including anticancer effects and enzyme inhibition.

The synthesis of 3-(2-Methyloxetan-2-yl)benzaldehyde typically involves the reaction of 2-methyloxetane with benzaldehyde. A common method employs a Lewis acid catalyst to facilitate the formation of the oxetane ring under controlled temperature and pressure conditions. This approach aims for high yield and purity of the desired product.

Synthetic Routes

  • Lewis Acid-Catalyzed Reaction: Combining 2-methyloxetane with benzaldehyde in the presence of a Lewis acid.
  • Optimization: Adjusting reaction conditions such as temperature, pressure, and catalyst concentration for industrial scalability.

3-(2-Methyloxetan-2-yl)benzaldehyde serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, making it useful in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The compound's potential applications extend into fields such as materials science and catalysis due to its reactive functional groups.

Interaction studies involving 3-(2-Methyloxetan-2-yl)benzaldehyde focus on its reactivity with biological targets. The compound's aldehyde group can form Schiff bases with amines, which are often studied for their biological implications. Additionally, its oxetane ring may participate in cycloaddition reactions or serve as a reactive site for further functionalization.

Similar Compounds

  • Benzaldehyde: A simpler aromatic aldehyde without the oxetane ring.
  • 2-Methyloxetane: A cyclic ether that lacks the benzaldehyde moiety.
  • 3-(2-Methyloxetan-2-yl)benzoic acid: An oxidized derivative of 3-(2-Methyloxetan-2-yl)benzaldehyde.

Uniqueness

3-(2-Methyloxetan-2-yl)benzaldehyde is distinguished by its combination of both an oxetane ring and an aldehyde functional group. This unique structural feature imparts distinct physicochemical properties that enhance its utility in synthetic chemistry compared to simpler compounds like benzaldehyde or cyclic ethers such as 2-methyloxetane.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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